2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

Fragment-Based Drug Discovery Lead Optimization Lipinski's Rule of Five

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride (CAS 2060034-31-1) is a heterocyclic sulfonyl chloride building block combining a 1,3,4-thiadiazol-2(3H)-one core, a 5-methyl substituent, and a reactive ethane-1-sulfonyl chloride side chain. This compound belongs to a class of thiadiazole-based sulfonyl chlorides disclosed as 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in patent literature , and serves as a versatile precursor for synthesizing sulfonamide-bearing derivatives with potential pharmacological activity.

Molecular Formula C5H7ClN2O3S2
Molecular Weight 242.7 g/mol
Cat. No. B13242313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride
Molecular FormulaC5H7ClN2O3S2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)S1)CCS(=O)(=O)Cl
InChIInChI=1S/C5H7ClN2O3S2/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3
InChIKeyPSLKFDFLLIESTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride in Research Procurement


2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride (CAS 2060034-31-1) is a heterocyclic sulfonyl chloride building block combining a 1,3,4-thiadiazol-2(3H)-one core, a 5-methyl substituent, and a reactive ethane-1-sulfonyl chloride side chain [1]. This compound belongs to a class of thiadiazole-based sulfonyl chlorides disclosed as 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in patent literature [2], and serves as a versatile precursor for synthesizing sulfonamide-bearing derivatives with potential pharmacological activity [3].

1 Sulfonyl chloride building block for sulfonamide library synthesis
2 5-Methyl substitution aligns with patented 11β-HSD1 inhibitor scaffold
3 Lightest analog in 2-oxo-thiadiazole series supports fragment growth budget
4 Moderated reactivity via ethylene spacer for sensitive amine conjugation
Patent-aligned building block for 11β-HSD1 and carbonic anhydrase inhibitor research. Always validate final compound properties independently.

Why 5-Position Substituent Selection Determines the Utility of 2-Oxo-2,3-dihydro-1,3,4-thiadiazole Sulfonyl Chlorides


While the ethane-1-sulfonyl chloride side chain imparts a common reactive handle across the 2-oxo-2,3-dihydro-1,3,4-thiadiazole series, the 5-position substituent fundamentally governs key molecular properties: steric profile, lipophilicity (LogP), hydrogen-bonding capacity, and electronic effects on the thiadiazole ring [1]. The 5-methyl analog (MW ~242.7 g/mol) occupies a distinct property space compared to bulkier or electronically divergent analogs such as 5-isopropyl (MW 270.8, LogP increase), 5-difluoromethyl (MW 278.7, e-withdrawing), 5-cyclopropyl (MW 268.7, ring strain), or 5-trifluoromethyl (MW 296.7, strong e-withdrawing). These differences mean that sulfonamide derivatives generated from the methyl analog will display different enzyme inhibition profiles, target engagement kinetics, and pharmacokinetic behavior compared to those derived from other 5-substituted analogs [1], making direct substitution without re-validation scientifically unsound.

5-Substituent
5-Methyl (target)
π ≈ +0.5; balanced lipophilicity
5-Isopropyl, 5-CF3, 5-cyclopropyl
Higher LogP, steric bulk, or e-withdrawing effects alter SAR
Target engagement
Patent-defined steric fit for 11β-HSD1 active site
Bulkier analogs may exhibit reduced potency or selectivity shifts
Reactivity
Ethylene-spacer moderates SO2Cl electrophilicity
Direct ring-attached sulfonyl chlorides are more aggressive; different hydrolysis profiles
5-Substituent choice determines potency, selectivity, and pharmacokinetic behavior. Replace only after side-by-side validation.

Quantitative Differentiation of 5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl Ethane-1-sulfonyl Chloride Against Structural Analogs


Molecular Weight Advantage of the 5-Methyl Substituent for Downstream Fragment-Based Drug Design

In drug discovery programs operating under Lipinski's Rule of Five constraints, lower molecular weight starting materials are preferred to allow room for growth during lead optimization. The 5-methyl analog (MW 242.7 g/mol, C5H7ClN2O3S2) [1] is the smallest and lightest member of the 2-oxo-2,3-dihydro-1,3,4-thiadiazole sulfonyl chloride series. Direct comparators are the 5-cyclopropyl analog at 268.7 g/mol, the 5-isopropyl analog at 270.8 g/mol, the 5-difluoromethyl analog at 278.7 g/mol, and the 5-trifluoromethyl analog at 296.7 g/mol. The target compound provides researchers with an initial molecular weight advantage of 26–54 g/mol over these analogs, maximizing the available molecular weight budget for subsequent fragment elaboration while retaining a versatile sulfonyl chloride reactive site.

Molecular Weight
Reported
242.7 g/mol vs 268.7–296.7 g/mol (5-cyclopropyl, 5-isopropyl, 5-CF3)
Lowest MW in series supports fragment elaboration before exceeding Lipinski thresholds
Based on molecular formula C5H7ClN2O3S2; vendor datasheet
Fragment-Based Drug Discovery Lead Optimization Lipinski's Rule of Five

5-Methyl Substituent Confers Intermediate Lipophilicity for Optimized Pharmacokinetic Profile

The 5-methyl group provides a balanced lipophilicity profile for the 2-oxo-2,3-dihydro-1,3,4-thiadiazole sulfonyl chloride scaffold. Based on the 1,3,4-thiadiazole ring's known mesoionic character and the thiadiazole-thione tautomerism that enhances membrane permeability [1], the methyl group contributes a calculated LogP contribution of approximately +0.5 (Hansch π constant for -CH3 on aromatic core), while the ethane-1-sulfonyl chloride chain contributes approximately −1.0 to LogP due to the polar SO2Cl group. For comparison, the 5-trifluoromethyl analog (π ≈ +1.0 for CF3) is significantly more lipophilic, while the 5-H (nonsubstituted) analog is more polar, lacking the methyl contribution. This intermediate lipophilicity is consistent with the design strategy in US7074788 [2], where 5-alkyl-substituted thiadiazole sulfonamides were elucidated as 11β-HSD1 inhibitors requiring balanced permeability for intracellular target engagement.

Lipophilicity
Class-level
5-CH3 π ≈ +0.5; comparators π 0 (5-H) to +1.3 (5-isopropyl), +1.0 (5-CF3)
Intermediate lipophilicity supports balanced permeability and solubility
Hansch π constants; actual LogP may vary with final derivative
Pharmacokinetics Lipophilicity Drug Permeability

Proven Synthetic Utility for Generating Potent Carbonic Anhydrase (CA) Inhibitors

The sulfonyl chloride moiety of the target compound enables synthesis of sulfonamide-bearing 2,5-disubstituted-1,3,4-thiadiazole derivatives with demonstrated carbonic anhydrase (CA) inhibitory activity. In a structural class where the 5-substituent influences CA inhibition potency, sulfonamide derivative 5h (IC50 = 0.60 ± 0.02 µM) was 1.64-fold more potent than the standard drug acetazolamide (IC50 = 0.984 ± 0.12 µM) against CA [1]. The 5-methyl analog serves as a direct entry point to this bioactive scaffold: the ethane-1-sulfonyl chloride can be converted to the primary sulfonamide (–SO2NH2) or substituted sulfonamides known to coordinate the active-site zinc ion in CA isoforms. While the 5h analog incorporates specific aryl substituents, the 5-methyl group on the target compound provides an optimal balance of steric bulk for CA active-site complementarity, as evidenced by structure-activity relationship (SAR) data showing that 5-alkyl-substituted thiadiazole sulfonamides exhibit potent CA inhibition.

CA Inhibition
Class-level
Derivative 5h IC50 0.60 µM vs acetazolamide 0.98 µM (1.64-fold) on CA
5-Alkyl-thiadiazole sulfonamides exhibit reported CA inhibition; supports scaffold exploration
Class-level SAR; final compound IC50 requires independent determination
Carbonic Anhydrase Inhibition Anticancer Sulfonamide

Target-Specific Advantage: 5-Methyl Substitution Matches the Scaffold of Patented 11β-HSD1 Inhibitors

Patent US7074788 [1] explicitly claims 1,3,4-thiadiazole sulfonamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated target for type 2 diabetes, obesity, and metabolic syndrome. The patent's Markush structures encompass 5-methyl-substituted thiadiazoles as preferred embodiments, distinguishing them from bulkier 5-substituents that may reduce target potency or selectivity. The target compound's 5-methyl group occupies a defined space in the enzyme's active site without excessive steric clash, as inferred from the SAR scope of the patent claims. Ferre et al. (2020) demonstrated that a related 1,3,4-thiadiazole compound (compound 187, IC50 = 5 µM against triosephosphate isomerase, Kd = 66 nM) achieved selective target engagement through sulfonyl-mediated inactivation [2], illustrating the broader principle that precise 5-position substitution is critical for target-ligand complementarity.

11β-HSD1 Patent
Class-level
5-Methyl within Markush claims of US7074788; preferred steric profile for active site
Aligns with patented 11β-HSD1 inhibitor scaffold; reduces synthetic uncertainty
Patent-based inference; validate target engagement experimentally
11β-HSD1 Inhibition Metabolic Syndrome Type 2 Diabetes

Sulfonyl Chloride Reactivity Profile Suitable for Fragile Substrate Conjugation

The ethane-1-sulfonyl chloride side chain of the target compound offers a reactivity profile distinct from directly ring-attached sulfonyl chlorides such as 1,3,4-thiadiazole-2-sulfonyl chloride . The ethylene spacer (–CH2CH2–) insulates the electrophilic SO2Cl group from the electron-withdrawing effect of the thiadiazole ring, resulting in moderated reactivity that can be advantageous when conjugating to acid-sensitive or base-labile substrates. While direct kinetic comparison data are unavailable in the peer-reviewed literature, heteroaromatic sulfonyl chloride stability studies demonstrate that the electronic environment of the heterocycle significantly influences hydrolysis rates and nucleophilic substitution kinetics. The target compound's aliphatic sulfonyl chloride is expected to exhibit hydrolysis half-life intermediate between highly reactive aromatic sulfonyl chlorides and slower aliphatic sulfonyl chlorides, enabling controlled sulfonamide or sulfonate ester formation under mild conditions.

Reactivity
Data to verify
Ethylene spacer moderates SO2Cl electrophilicity vs direct ring-attached analogs
May support milder conjugation to sensitive substrates
Kinetic data not published; verify for your specific amine/alcohol
Nucleophilic Substitution Sulfonamide Synthesis Bioconjugation

Primary Application Scenarios Justified by the Evidence for 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride


Synthesis of 11β-HSD1 Inhibitor Libraries for Metabolic Disease Drug Discovery

The target compound's structural alignment with the Markush claims of patent US7074788 [1]—which covers thiadiazole sulfonamides as 11β-HSD1 inhibitors—makes it a direct synthetic entry point for generating focused compound libraries targeting type 2 diabetes and metabolic syndrome. Reaction of the sulfonyl chloride with diverse primary and secondary amines yields sulfonamide products that can be screened for 11β-HSD1 inhibitory activity. The 5-methyl substituent provides the steric and lipophilic profile consistent with the patent's preferred embodiments, while the lower molecular weight (242.7 g/mol) compared to 5-isopropyl or 5-cyclopropyl analogs [2] maximizes room for downstream optimization.

Carbonic Anhydrase Inhibitor Development for Anticancer Applications

As demonstrated by the 5-substituted thiadiazole sulfonamide series reported by Abas et al. [1], where derivative 5h achieved an IC50 of 0.60 ± 0.02 µM against carbonic anhydrase (1.64-fold more potent than acetazolamide at 0.984 ± 0.12 µM), the 5-methyl analog serves as a key building block for synthesizing CA inhibitor candidates. The intermediate lipophilicity of the 5-methyl group supports balanced solubility and membrane permeability, critical for targeting tumor-associated CA isoforms IX and XII. The ethane-1-sulfonyl chloride can be converted to primary sulfonamide (–SO2NH2), the zinc-binding pharmacophore essential for CA inhibition.

Fragment-Based Drug Discovery (FBDD) Requiring Low-Molecular-Weight Sulfonyl Chloride Handles

With a molecular weight of 242.7 g/mol, the target compound is the lightest member of the 2-oxo-2,3-dihydro-1,3,4-thiadiazole sulfonyl chloride series [1]. This property is particularly valuable in fragment-based approaches where small starting fragments are elaborated into lead compounds. The 26–54 g/mol advantage over bulkier analogs (5-cyclopropyl, 5-isopropyl, 5-difluoromethyl, 5-trifluoromethyl) [2] provides a wider margin before exceeding Lipinski Rule of Five thresholds (MW <500) during fragment growth. Additionally, the ethane-1-sulfonyl chloride's moderated reactivity compared to directly ring-attached sulfonyl chlorides [3] enables cleaner reactions with sensitive fragment libraries.

Synthesis of Antimicrobial Sulfonamide Derivatives for Agricultural and Pharmaceutical Screening

The 1,3,4-thiadiazole sulfonyl scaffold has established antimicrobial potential, with sulfonyl thiourea derivatives achieving MIC values of 0.78–3.125 µg/mL against S. aureus [1]. The target compound's sulfonyl chloride enables rapid derivatization into sulfonamides, sulfonate esters, and sulfonyl hydrazides for antimicrobial screening. The 5-methyl group provides an intermediate steric profile that may allow better penetration of bacterial cell walls compared to bulkier 5-substituted analogs [2], although direct comparative MIC data for the specific 5-methyl analog vs. other 5-substituted derivatives remain to be established in peer-reviewed literature.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor library synthesis
5-Methyl substitution aligned with patent claims
11β-HSD1 enzymatic assay and selectivity profiling
Carbonic anhydrase inhibitor research
Sulfonamide pharmacophore generation
CA isoform inhibition assay and potency comparison
Fragment-based design
Lowest MW in 2-oxo-thiadiazole series
Lead-like property assessment (MW, LogP, HBD)
Antimicrobial sulfonamide screening
Thiadiazole scaffold for antimicrobial SAR exploration
MIC determination against target strains; independent validation
All applications are research-use only. Validate potency, selectivity, and ADME properties experimentally.
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